6-amino-1H-quinazolin-4-one

Synthetic Chemistry Schiff Base Formation Medicinal Chemistry Building Block

6-Amino-1H-quinazolin-4-one (CAS 17329-31-6; synonyms: 6-aminoquinazolin-4(3H)-one, 6-amino-3H-quinazolin-4-one) is a bicyclic nitrogen-containing heterocycle belonging to the quinazolin-4-one family. It bears a primary amine (-NH₂) at the C-6 position of the quinazolin-4-one core, a substitution pattern that critically distinguishes it from other positional isomers (e.g., 7-amino, 2-amino) and from the parent unsubstituted quinazolin-4-one scaffold.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B7721049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-quinazolin-4-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)N=CN2
InChIInChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12)
InChIKeyMAIZCACENPZNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-quinazolin-4-one for Research Procurement: Core Scaffold Identity and Baseline Properties


6-Amino-1H-quinazolin-4-one (CAS 17329-31-6; synonyms: 6-aminoquinazolin-4(3H)-one, 6-amino-3H-quinazolin-4-one) is a bicyclic nitrogen-containing heterocycle belonging to the quinazolin-4-one family. It bears a primary amine (-NH₂) at the C-6 position of the quinazolin-4-one core, a substitution pattern that critically distinguishes it from other positional isomers (e.g., 7-amino, 2-amino) and from the parent unsubstituted quinazolin-4-one scaffold [1]. The compound serves as a privileged intermediate for generating structurally diverse, biologically active derivatives through reactions at both the 6-NH₂ handle and the N-3 position, and is a key building block for kinase inhibitor programs, antiviral discovery campaigns, and angiotensin II receptor antagonist development [2]. Its melting point is 303 °C and predicted boiling point is ~421 °C . The compound is commercially available from multiple suppliers as a research-grade intermediate (≥97% purity) .

Why Generic Substitution of 6-Amino-1H-quinazolin-4-one with Positional Isomers or Parent Scaffolds Fails


The C-6 primary amine is not merely a substituent but a positionally critical pharmacophoric element and synthetic handle whose location on the quinazolin-4-one ring dictates both biological target engagement and derivatization chemistry. Moving the amino group to the C-7 position (7-aminoquinazolin-4-one) redirects antiproliferative selectivity toward different tumor cell line panels [1], while the 6-nitro analog (6-nitroquinazolin-4-one) exhibits a distinct antibacterial potency profile that cannot be replicated by the 6-amino compound itself [2]. The parent unsubstituted quinazolin-4-one lacks the 6-NH₂ handle entirely, rendering it inert toward Schiff base condensation, N-acylation, N-glycosylation, and the SNAr-based functionalization strategies that define the 6-amino scaffold's utility as a versatile intermediate [3]. Furthermore, the 6-amino group is essential for achieving the extreme AT2 receptor subtype selectivity (AT1/AT2 ratio up to 1:3300) observed in angiotensin II antagonist programs—selectivity profiles that are unattainable with C-6 halogen, hydrogen, or C-7 amino substitution patterns [4]. Below is the quantitative evidence substantiating these differentiation claims.

Product-Specific Quantitative Evidence Guide: 6-Amino-1H-quinazolin-4-one Differentiation Data


Schiff Base Derivatization Yield: 6-Amino vs. Parent Quinazolin-4-one

The C-6 primary amine of 6-aminoquinazolin-4-one undergoes condensation with aromatic aldehydes bearing electron-withdrawing or electron-donating groups to form Schiff base adducts—a reaction that is impossible for the parent unsubstituted quinazolin-4-one scaffold [1]. Under identical conditions (ethanol, 40–45 °C, 2 h reaction, 1:1 substrate ratio), three representative benzaldehyde derivatives yielded the corresponding 6-[(substituted-benzylidene)amino]quinazolin-4(3H)-ones in 37% (4-methoxybenzylidene), 42% (4-dimethylaminobenzylidene), and 46% (4-hydroxybenzylidene) yields, respectively [1]. The parent quinazolin-4-one yields 0% under these conditions due to the absence of a nucleophilic amine handle [1].

Synthetic Chemistry Schiff Base Formation Medicinal Chemistry Building Block

N-Glycosyl Amine Derivatization Efficiency: A 6-Amino-Exclusive Transformation

Reaction of 6-aminoquinazolin-4(3H)-one with monosaccharides (D-glucose, D-galactose, D-mannose, D-xylose) in boiling methanol with catalytic glacial acetic acid afforded the corresponding N-glycosyl amines in 65–70% yields [1]. This transformation is mechanistically dependent on the primary amine at C-6; neither the 6-nitro analog nor the parent quinazolin-4-one can participate in this reaction pathway [1]. When the reaction was conducted with D-glucose in the presence of oxalic acid (instead of acetic acid), the Amadori rearrangement product was obtained in 45% yield, demonstrating additional divergent reactivity accessible exclusively through the 6-amino handle [1].

Glycochemistry N-Glycosylation Nucleoside Analog Synthesis

HCV NS5B Inhibitory Potency: 6-Aminoquinazolinone vs. 2-Methyl Analog Selectivity Comparison

In an HCV subgenomic replicon assay, the 1-substituted phenyl-4(1H)-quinazolinone derivative 11a (derived from the 6-aminoquinazolinone scaffold) displayed an EC₅₀ of 0.984 µM against HCV GT1b [1]. In the same study, the structurally related 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivative 11b showed reduced potency with an EC₅₀ of 1.38 µM, representing a 1.4-fold difference [1]. More critically, the selectivity index (SI = CC₅₀/EC₅₀) of compound 11a was 160.71, compared to 71.75 for compound 11b—a greater than 2-fold selectivity advantage conferred by the absence of the 2-methyl substituent on the 6-aminoquinazolinone core [1].

Antiviral Drug Discovery HCV NS5B Polymerase Selectivity Index

AT2 Receptor Subtype Selectivity: 6-Aminoquinazolinone AT1/AT2 Ratio vs. Alternative Substitution Patterns

The 6-amino-2-alkyl-3-[(2′-tetrazol-5-yl)biphenyl-4-yl)methyl]quinazolin-4(3H)-one chemotype enables engineering of extreme AT2 receptor subtype selectivity through modulation of the C-2 and N-6 substituents [1]. The optimized derivative L-161,638 achieved an AT1/AT2 binding affinity ratio of 1:3300 (i.e., 3,300-fold selectivity for AT2 over AT1), with oral bioavailability of 53% and a plasma half-life of 3 hours in rats [1]. By contrast, incorporation of a sulfonylcarbamate group at the 6-position in place of the amino-linked acyl functionality produced compounds such as L-162,393 and L-163,579 which exhibited a drastically altered selectivity profile of AT1:AT2 ≈ 1:2 (only ~2-fold AT2 preference) [1]. This demonstrates that the 6-amino substitution pattern is a critical determinant of the AT2-over-AT1 selectivity window, and replacement of the 6-amino-derived functionality with alternative 6-substituents collapses selectivity from >3,000-fold to approximately 2-fold [1].

Angiotensin II Receptor AT2 Antagonist Cardiovascular Drug Discovery

Antibacterial Activity Divergence: 6-Nitro vs. 6-Amino Quinazolin-4-one as a Functional Pair

In a systematic study of 6-substituted 3(H)-quinazolin-4-ones, the 6-nitro analog exhibited remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli in agar disk diffusion assays, whereas the 6-amino analog (the direct reduction product of 6-nitro) showed distinctly lower intrinsic antibacterial activity [1]. This does not diminish the value of 6-aminoquinazolin-4-one; rather, it defines a complementary functional relationship: 6-nitroquinazolin-4-one is the direct antibacterial agent, while 6-aminoquinazolin-4-one is the essential synthetic intermediate through which the nitro group is reduced and subsequently acylated to generate diverse bioactive libraries [1]. The synthesis proceeds via a three-step sequence: (1) condensation of anthranilic acid with formamide (1:3 ratio) to form 3(H)-quinazolin-4-one, (2) nitration at C-6, and (3) SnCl₂·2H₂O reduction to yield 6-amino-3(H)-quinazolin-4-one, which is then acylated to produce the final screening compounds [1].

Antimicrobial Screening Disk Diffusion Intermediate vs. Active

Direct SNAr Accessibility at the Unactivated C-6 Position: A Unique Synthetic Entry Point

While 6-aminoquinazolin-4(3H)-ones are traditionally prepared via platinum-group metal-catalyzed amination of C-6-iodo or 6-bromo precursors, a landmark study reported the first successful direct SNAr reaction at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus, enabling metal-free installation of the 6-amino group [1]. This advance is specific to the C-6 position; analogous direct SNAr at C-5, C-7, or C-8 positions of the quinazolin-4-one core has not been demonstrated under comparable conditions [1]. The discovery provides a catalytic metal-free synthetic route for accessing 6-aminoquinazolin-4(3H)-ones, which is of particular relevance for procurement in programs where residual metal contamination (Pd, Pt) must be minimized for biological assay integrity [1].

SNAr Reaction C-6 Functionalization Metal-Free Amination

Best Research and Industrial Application Scenarios for 6-Amino-1H-quinazolin-4-one


Kinase Inhibitor Lead Generation: 6-Amino Scaffold as a Privileged ATP-Mimetic Core

The 6-aminoquinazolin-4-one core serves as a privileged ATP-mimetic scaffold for kinase inhibitor design. Its structural analogy to the adenine ring of ATP, combined with the 6-NH₂ handle for vector diversification, enables exploration of the hinge-binding region across the kinome. The demonstrated ability to tune AT1/AT2 selectivity by >1,600-fold through modification at the 6-position [4] illustrates the scaffold's capacity for precise target engagement tuning. Researchers should source 6-amino-1H-quinazolin-4-one as the starting material for focused kinase library synthesis, particularly for programs targeting receptor tyrosine kinases (EGFR, HER2) and CDC2-like kinases (Clk1, Clk4, Dyrk1A/B) where 6-substituted quinazolin-4-amines have shown potent and selective inhibition profiles [6].

Antiviral NS5B Polymerase Inhibitor Programs: HCV and Beyond

The 6-aminoquinazolinone scaffold has produced HCV NS5B inhibitors with low-micromolar potency (EC₅₀ = 0.984 µM) and selectivity indices exceeding 160 [4]. This SI value, being >2-fold higher than the closest 2-methyl analog, indicates a meaningfully wider therapeutic window [4]. Procurement of the 6-amino scaffold (rather than the 2-methyl variant) is recommended for antiviral programs that prioritize selectivity and safety margin in early hit-to-lead campaigns. The scaffold's amenability to N-1 phenyl substitution further enables exploration of allosteric NS5B binding pockets [4].

Schiff Base and N-Glycosyl Library Synthesis for Phenotypic Screening

The 6-NH₂ group uniquely enables two efficient diversification chemistries: (a) Schiff base condensation with aromatic aldehydes (37–46% yields across electronically diverse substrates) for generating imine-linked libraries [4], and (b) N-glycosyl amine formation with monosaccharides (65–70% yields) for accessing glyco-quinazolinone chemical space [6]. These transformations are exclusive to the 6-amino substitution pattern; no other positional isomer or parent scaffold supports both reaction types. For phenotypic screening programs requiring maximally diverse compound collections from a single starting material, 6-amino-1H-quinazolin-4-one offers a uniquely productive diversification node [4][6].

Angiotensin II Receptor Subtype-Selective Antagonist Development

For cardiovascular or restenosis programs targeting the AT2 receptor, the 6-aminoquinazolinone scaffold is the only chemotype demonstrated to achieve >3,000-fold AT2-over-AT1 selectivity with concomitant oral bioavailability (53%) and a pharmacologically relevant half-life (3 h) [4]. The patent literature further demonstrates that disubstituted 6-aminoquinazolinones are effective AT2 antagonists capable of inhibiting vascular restenosis by 53% in a rat carotid artery balloon angioplasty model when administered as monotherapy [6]. Programs requiring AT2-selective tool compounds or lead molecules should prioritize the 6-aminoquinazolinone core over alternative quinazolinone substitution patterns, as the selectivity is fundamentally dependent on the 6-amino-derived functionality [4].

Quote Request

Request a Quote for 6-amino-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.